5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting cyclopropyl hydrazine with an appropriate β-diketone under acidic conditions.
Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Furan ring formation: The furan ring is synthesized separately, often starting from furfural, which undergoes various transformations including oxidation and cyclization.
Amidation: The final step involves coupling the brominated pyrazole with the furan carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amide derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide: can be compared to other brominated pyrazole derivatives or furan carboxamides.
Similar compounds: include 5-bromo-N-(pyrazol-3-ylmethyl)furan-2-carboxamide and 5-bromo-N-((5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group and the specific positioning of the bromine atom can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17-10(8-2-3-8)6-9(16-17)7-15-13(18)11-4-5-12(14)19-11/h4-6,8H,2-3,7H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBKCMBVRTEHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(O2)Br)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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